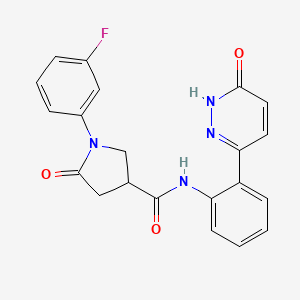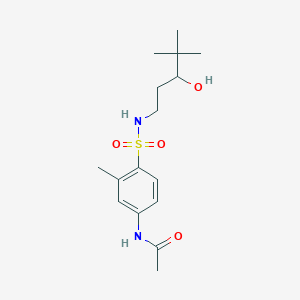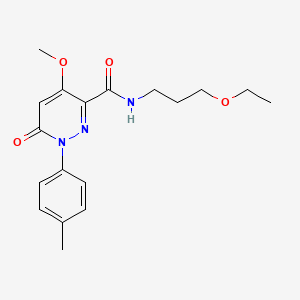
4-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a chloro group, a methylsulfonyl group, and a phenolic hydroxyl group attached to a benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced by reacting the benzimidazole derivative with methylsulfonyl chloride in the presence of a base such as triethylamine.
Chlorination: The chloro group can be introduced by treating the compound with a chlorinating agent such as thionyl chloride.
Phenolic Hydroxyl Group: The phenolic hydroxyl group can be introduced through a nucleophilic substitution reaction involving a suitable phenol derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) can be used for hydrogenation reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
科学的研究の応用
4-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 4-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary depending on the specific biological activity being studied.
類似化合物との比較
- 2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol
- 4-Chloro-2-(1H-benzimidazol-2-yl)phenol
- 2-(1H-benzimidazol-2-yl)-4-methylphenol
Comparison: 4-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol is unique due to the presence of both the chloro and methylsulfonyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a therapeutic agent compared to similar compounds that lack one or both of these groups.
特性
IUPAC Name |
4-chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c1-21(19,20)9-3-4-11-12(7-9)17-14(16-11)10-6-8(15)2-5-13(10)18/h2-7,18H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVYXTFFVDEWMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)C3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]ethanediamide](/img/structure/B2765613.png)



![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzamide](/img/structure/B2765623.png)
![methyl 4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}sulfamoyl)benzoate](/img/structure/B2765624.png)
![3-benzyl-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2765626.png)



![2-{8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2765634.png)
